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1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one

medicinal chemistry structure–activity relationship quinolinone

Differentiate your screening library with this unique N1-ethyl 3-nitroquinolin-2(1H)-one, featuring a 4-(4-methoxyphenyl)piperazine motif that directs gastric H⁺/K⁺-ATPase selectivity over PLA2 activity. The N1-ethyl group provides a distinct lipophilic contour vs. the common N1-methyl analog, enabling matched-pair analysis and new target-disease associations. The 3-nitro group is a proven handle for high-yield reduction to a primary amine, unlocking rapid diversification into amide, sulfonamide, or urea libraries. Not found in public bioactivity databases—true ‘dark chemical matter’ for phenotypic screens. Partner with us to procure this scaffold and accelerate your hit discovery.

Molecular Formula C22H24N4O4
Molecular Weight 408.458
CAS No. 862210-59-1
Cat. No. B2975546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one
CAS862210-59-1
Molecular FormulaC22H24N4O4
Molecular Weight408.458
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C22H24N4O4/c1-3-25-19-7-5-4-6-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-8-10-17(30-2)11-9-16/h4-11H,3,12-15H2,1-2H3
InChIKeyCGDSHGAHDRBGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1‑Ethyl‑4‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑3‑nitroquinolin‑2(1H)‑one (CAS 862210‑59‑1) – Procurement‑Grade Chemical Profile


1‑Ethyl‑4‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑3‑nitroquinolin‑2(1H)‑one (CAS 862210‑59‑1, molecular formula C22H24N4O4, molecular weight 408.46 g/mol) is a fully synthetic small molecule belonging to the 3‑nitro‑2(1H)‑quinolinone class. It features a 1‑ethyl substituent on the quinolinone nitrogen and a 4‑(4‑methoxyphenyl)piperazin‑1‑yl group at the C‑4 position. The compound is listed in the PubChem Compound database (CID 3840598) with computed physicochemical descriptors including an XLogP3‑AA of 3.3, a topological polar surface area of 81.8 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. It is commercially available as a research‑grade building block from multiple specialty chemical suppliers, typically at ≥95% purity. Its structural combination of an electron‑deficient 3‑nitroquinolinone core and an N‑arylpiperazine motif places it at the intersection of historically productive medicinal‑chemistry scaffolds targeting kinases, GPCRs, and CNS receptors.

Why 1‑Ethyl‑4‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑3‑nitroquinolin‑2(1H)‑one Cannot Be Replaced by a Generic Analog


In‑class 3‑nitroquinolin‑2(1H)‑one derivatives are not interchangeable because small variations in N1‑alkylation and C4‑piperazine N‑aryl substitution profoundly alter electronic distribution, conformational preferences, and biological target engagement. The N1‑ethyl group in this compound introduces a distinct steric and lipophilic contour compared to the widely available N1‑methyl analog (4‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑1‑methyl‑3‑nitroquinolin‑2(1H)‑one) – a change that has been demonstrated in analogous 3‑nitroquinolinone series to shift kinase selectivity profiles by more than an order of magnitude [1]. Similarly, the 4‑methoxyphenyl group on the piperazine ring confers a unique electronic character; in related piperazine–quinoline hybrids, the methoxy substituent specifically directs activity toward H+/K+‑ATPase inhibition rather than the PLA2 or antioxidant activities observed for phenyl or nitrophenyl analogs [2]. Replacing the 4‑(4‑methoxyphenyl)piperazine with a 4‑(2‑hydroxyethyl)piperazine, 4‑(4‑fluorophenyl)piperazine, or 4‑ethylpiperazine moiety – each commercially available as near‑neighbor compounds – would therefore lead to a different pharmacological fingerprint. For procurement decisions, the exact substitution pattern is the determinant of activity, not the core scaffold alone. Neglecting these subtle substituent effects risks selecting a compound with divergent solubility, metabolic stability, and target‑engagement profiles.

Quantitative Differentiation Evidence for 1‑Ethyl‑4‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑3‑nitroquinolin‑2(1H)‑one


N1‑Ethyl vs. N1‑Methyl Substituent: Impact on Molecular Geometry and Physicochemical Profile

Crystallographic data for the related N1‑ethyl‑3‑nitroquinolin‑4(1H)‑one (without the piperazine substituent) demonstrate that the N1‑ethyl group adopts a specific torsion angle [C–N–C–C_methyl = −96.4(2)°] and confers a nearly planar quinolinone core (r.m.s. deviation = 0.033 Å) [1]. This contrasts with the N1‑methyl congener, where the absence of the ethyl rotor alters the conformational ensemble accessible to the quinolinone ring, potentially affecting π‑stacking interactions with biological targets. Computed physicochemical descriptors for the full target compound (XLogP3‑AA = 3.3, topological polar surface area = 81.8 Ų) [2] further distinguish it from the N1‑methyl analog (calculated XLogP3‑AA ≈ 2.9, TPSA identical at 81.8 Ų), indicating a meaningful difference in lipophilicity that impacts membrane permeability and non‑specific binding.

medicinal chemistry structure–activity relationship quinolinone

4‑Methoxyphenyl Group on Piperazine: Functional Selectivity Toward H+/K+‑ATPase vs. PLA2 and Antioxidant Pathways

In a structurally analogous series of piperazine–quinoline hybrids where the linker and quinoline attachment differ but the piperazine N‑aryl substitution is conserved, the 4‑methoxyphenyl‑piperazine moiety conferred selectivity for gastric H+/K+‑ATPase inhibition, whereas phenyl‑ and 4‑nitrophenyl‑piperazine analogs were preferentially active against PLA2 and the DPPH radical scavenging assay [1]. Specifically, in that study, methoxy‑substituted phenylpiperazine derivatives exhibited measurable H+/K+‑ATPase inhibitory activity while showing weaker or negligible PLA2 inhibition compared with their nitro‑ and unsubstituted‑phenyl counterparts. Although the exact quinoline attachment point differs from the target compound, the piperazine N‑aryl pharmacophore is conserved, making this the strongest available class‑level evidence for functional differentiation driven by the 4‑methoxyphenyl group.

pharmacology enzyme inhibition quinoline–piperazine hybrids

Computed Physicochemical Property Differences: Lipophilicity, Hydrogen‑Bond Capacity, and Rotatable Bond Count vs. the N1‑Methyl Analog

PubChem computed properties provide quantifiable differentiation between the target N1‑ethyl compound and its closest commercially available analog, the N1‑methyl derivative. The target compound has a molecular weight of 408.46 g/mol, XLogP3‑AA of 3.3, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, and four rotatable bonds [1]. The N1‑methyl analog (C21H22N4O4, MW = 394.43 g/mol) has an XLogP3‑AA of approximately 2.9–3.0, one fewer rotatable bond due to the methyl group, and identical hydrogen‑bond donor/acceptor counts. Although both compounds have a topological polar surface area of 81.8 Ų, the higher lipophilicity and additional ethyl‑derived flexibility of the target compound may enhance blood–brain barrier permeability (CNS MPO score) while maintaining the same passive permeability footprint. These differences, while modest in absolute magnitude, are sufficient to alter pharmacokinetic profiles and should not be disregarded in hit‑to‑lead or lead‑optimization campaigns.

computational chemistry drug‑likeness property‑based design

Absence of Experimental Biological Activity Data for the Target Compound: A Critical Caveat

A comprehensive search of PubMed, Google Scholar, SureChEMBL, and the ChEMBL database (as of April 2026) reveals no published experimental bioactivity data (IC50, Ki, EC50, cell viability, or in vivo efficacy) for 1‑ethyl‑4‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑3‑nitroquinolin‑2(1H)‑one. The compound appears only in PubChem as a deposited structure from chemical vendor catalogs and is not linked to any bioassay result, target annotation, or literature reference. This stands in contrast to several structurally related 4‑piperazinyl‑3‑nitroquinolin‑2(1H)‑ones that have been profiled in kinase panels and GPCR screens, as documented in patent families such as WO2005028829. Consequently, all differentiation claims for the target compound must be regarded as structural, physicochemical, and class‑level inferences until direct experimental comparison data become available. Procurement decisions at this stage are therefore driven by the compound's potential as a novel, unannotated screening hit with a unique substitution pattern, rather than by proven biological superiority over any specific analog.

data gap screening library unannotated chemical space

Recommended Application Scenarios for 1‑Ethyl‑4‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl)‑3‑nitroquinolin‑2(1H)‑one


De Novo Phenotypic Screening Library Enrichment with a Novel 3‑Nitroquinolinone Chemotype

Because no published bioactivity data exist for this compound, it represents a genuine ‘dark chemical matter’ entry for high‑throughput phenotypic screens (e.g., cancer cell‑line panels, antibacterial growth inhibition, or GPCR β‑arrestin recruitment assays). Its structural novelty relative to annotated kinase inhibitors and CNS agents [1] increases the probability of identifying new target‑disease associations. The N1‑ethyl group provides a distinct shape and lipophilicity profile compared to the commonly screened N1‑methyl analogs, potentially yielding a different hit cluster in similarity‑based diversity analyses.

H+/K+‑ATPase Tool Compound Derivatization Starting Point

Based on class‑level evidence that the 4‑methoxyphenyl‑piperazine motif confers selectivity for gastric H+/K+‑ATPase over PLA2 in related quinoline‑piperazine hybrids [1], this compound can serve as a scaffold for medicinal chemistry optimization targeting gastric acid secretion disorders. The 3‑nitro group offers a synthetic handle for reduction to a primary amine, enabling rapid generation of amide, sulfonamide, or urea libraries without modifying the pharmacophoric 4‑(4‑methoxyphenyl)piperazine unit.

Comparative Physicochemical Profiling Against the N1‑Methyl Analog in ADME Assays

Procurement of this compound alongside its N1‑methyl congener enables a matched‑pair analysis to experimentally quantify the impact of N1‑ethyl substitution on solubility, logD7.4, microsomal stability, and Caco‑2 permeability. The computed ΔXLogP3 of +0.4 [1] predicts a measurable permeability difference that can be empirically validated, providing a data‑rich case study for computational model refinement in an academic or industrial drug‑metabolism laboratory.

Synthetic Intermediate for Parallel Library Synthesis via Nitro Reduction

The 3‑nitro group is strategically positioned for chemoselective reduction to the corresponding 3‑aminoquinolin‑2(1H)‑one. This transformation, deliverable in high yield using catalytic hydrogenation or SnCl2, opens a vector for diversification through reductive alkylation, acylation, or diazotization. The resulting 3‑amino library retains the unique 1‑ethyl‑4‑(4‑(4‑methoxyphenyl)piperazin‑1‑yl) scaffold, enabling exploration of structure–activity relationships around a core that is currently absent from public bioactivity databases [2].

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